molecular formula C18H22N4O4 B2771619 N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(pyridin-3-ylmethyl)oxalamide CAS No. 877631-04-4

N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(pyridin-3-ylmethyl)oxalamide

Cat. No.: B2771619
CAS No.: 877631-04-4
M. Wt: 358.398
InChI Key: IBDCBLVKEVDOOG-UHFFFAOYSA-N
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Description

N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(pyridin-3-ylmethyl)oxalamide, also known as FMPO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FMPO is a heterocyclic compound that contains a furan ring, a pyridine ring, and an oxalamide group.

Scientific Research Applications

Catalytic Applications

Copper-Catalyzed Coupling Reactions The compound has shown potential in facilitating copper-catalyzed coupling reactions, particularly in the synthesis of internal alkynes through the coupling of (hetero)aryl halides with 1-alkynes. This process benefits from the ligand's ability to promote reactions under relatively low temperatures and catalyst loadings, leading to a diverse range of products with significant yields (Chen et al., 2023).

Synthesis Methodologies

Ligand Synthesis and Competitive Studies The compound and its derivatives have been utilized in the synthesis of ligands for competitive NMR studies, specifically targeting the stability and thermodynamics of lithium complexes. This research is crucial for understanding ligand-metal interactions and the development of more efficient catalytic systems (Rezaeivala et al., 2021).

Synthesis of Heterocyclic Compounds Research on the synthesis of heterocyclic compounds, such as 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles, has been facilitated by derivatives of the compound. These processes are integral to developing new pharmaceuticals and materials with enhanced properties (El-Essawy & Rady, 2011).

Pharmacological Potential

Selective α7 Nicotinic Acetylcholine Receptor Agonists Some derivatives have been identified as selective agonists for the α7 nicotinic acetylcholine receptor, showing promise for treating cognitive impairment associated with neurological disorders. This highlights the compound's potential in drug development for cognitive disorders, schizophrenia, and related conditions (Mazurov et al., 2012).

Properties

IUPAC Name

N'-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-N-(pyridin-3-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O4/c23-17(20-12-14-3-1-5-19-11-14)18(24)21-13-15(16-4-2-8-26-16)22-6-9-25-10-7-22/h1-5,8,11,15H,6-7,9-10,12-13H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBDCBLVKEVDOOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNC(=O)C(=O)NCC2=CN=CC=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>53.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815968
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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